Diethyl 4-(3-bromo-5-ethoxy-4-methoxyphenyl)-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
3,5-DIETHYL 4-(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIETHYL 4-(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the core dihydropyridine structure, followed by the introduction of various substituents through reactions such as bromination, alkylation, and esterification. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-DIETHYL 4-(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: Conversion of the dihydropyridine ring to a pyridine ring.
Reduction: Reduction of the bromine substituent to a hydrogen atom.
Substitution: Halogen exchange reactions, such as replacing the bromine atom with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyridine derivative, while substitution reactions can produce a variety of halogenated or functionalized compounds.
Scientific Research Applications
3,5-DIETHYL 4-(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-DIETHYL 4-(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-4-methylaniline: Shares some structural similarities but differs in functional groups and overall structure.
Vanillin: Contains similar aromatic features but lacks the complex dihydropyridine core.
Uniqueness
3,5-DIETHYL 4-(3-BROMO-5-ETHOXY-4-METHOXYPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its combination of multiple functional groups and the presence of a dihydropyridine ring
Properties
Molecular Formula |
C27H29BrFNO6 |
---|---|
Molecular Weight |
562.4 g/mol |
IUPAC Name |
diethyl 4-(3-bromo-5-ethoxy-4-methoxyphenyl)-1-[(4-fluorophenyl)methyl]-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C27H29BrFNO6/c1-5-34-23-13-18(12-22(28)25(23)33-4)24-20(26(31)35-6-2)15-30(16-21(24)27(32)36-7-3)14-17-8-10-19(29)11-9-17/h8-13,15-16,24H,5-7,14H2,1-4H3 |
InChI Key |
ZDZFYWRLCFYFAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2C(=CN(C=C2C(=O)OCC)CC3=CC=C(C=C3)F)C(=O)OCC)Br)OC |
Origin of Product |
United States |
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